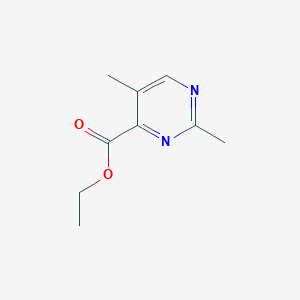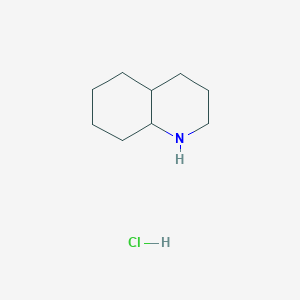
Ethyl 3-(4-cyanophenyl)-2,2-dimethyl-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-cyanophenyl)-2,2-dimethyl-3-oxopropanoate is an organic compound with a complex structure that includes a cyano group, a phenyl ring, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-cyanophenyl)-2,2-dimethyl-3-oxopropanoate typically involves the reaction of ethyl cyanoacetate with substituted benzaldehydes under basic conditions. One common method is the Knoevenagel condensation, where ethyl cyanoacetate reacts with 4-cyanobenzaldehyde in the presence of a base such as piperidine or DABCO (1,4-diazabicyclo[2.2.2]octane) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Ethyl 3-(4-cyanophenyl)-2,2-dimethyl-3-oxopropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Amides or different esters.
科学的研究の応用
Ethyl 3-(4-cyanophenyl)-2,2-dimethyl-3-oxopropanoate has several applications in scientific research:
作用機序
The mechanism of action of Ethyl 3-(4-cyanophenyl)-2,2-dimethyl-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The cyano group and ester functionality allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its effects at the cellular and molecular levels .
類似化合物との比較
Similar Compounds
Ethyl 2-(4-cyanophenyl)-2-oxoacetate: Similar structure but lacks the dimethyl group.
Ethyl 3-(4-methoxyphenyl)-2,2-dimethyl-3-oxopropanoate: Similar structure with a methoxy group instead of a cyano group.
特性
分子式 |
C14H15NO3 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC名 |
ethyl 3-(4-cyanophenyl)-2,2-dimethyl-3-oxopropanoate |
InChI |
InChI=1S/C14H15NO3/c1-4-18-13(17)14(2,3)12(16)11-7-5-10(9-15)6-8-11/h5-8H,4H2,1-3H3 |
InChIキー |
NGPBSYBIKYZVKE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide](/img/structure/B13254233.png)

![{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol](/img/structure/B13254244.png)

amine](/img/structure/B13254276.png)
![4-[4-(2-Hydroxyethyl)-1H-pyrazol-1-yl]phenol](/img/structure/B13254284.png)

![{1-[Amino(phenyl)methyl]cyclohexyl}methanol](/img/structure/B13254289.png)



amine hydrochloride](/img/structure/B13254326.png)
amine](/img/structure/B13254328.png)
